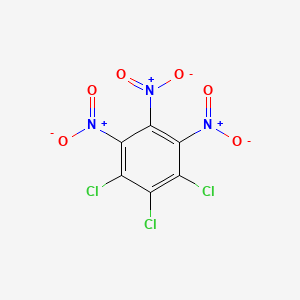

1,2,3-Trichloro-4,5,6-trinitrobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,3-Trichloro-4,5,6-trinitrobenzene is a polynitrobenzene derivative known for its high-energy properties. This compound is characterized by the presence of three chlorine atoms and three nitro groups attached to a benzene ring. It is primarily used in the development of energetic materials due to its stability and high detonation velocity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3-Trichloro-4,5,6-trinitrobenzene can be synthesized through the nitration of 1,2,3-trichlorobenzene using a mixture of nitric acid and sulfuric acid. The nitration process is typically carried out at elevated temperatures to ensure complete substitution of hydrogen atoms with nitro groups .

Industrial Production Methods: The industrial production of this compound involves large-scale nitration processes. The reaction is conducted in a controlled environment to manage the exothermic nature of the nitration reaction. The product is then purified through recrystallization to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Substitution Reactions

TCTNB undergoes nucleophilic substitution, enabling the synthesis of energetic derivatives:

2.1. Amination to TATB

Reaction :

C6Cl3(NO2)3+3 NH3→C6(NH2)3(NO2)3+3 HCl

-

Conditions : Excess ammonia gas at 65–95°C yields TATB in 50–74% purity .

-

Impurities : Over-amination produces sensitive byproducts like 1,3,5-triamino-2-chloro-4,6-dinitrobenzene (TACDNB) .

2.2. Azide Substitution

TCTNB reacts with sodium azide to form 1,3,5-triazido-2,4,6-trinitrobenzene (TATNB) :

C6Cl3(NO2)3+3 NaN3→C6(N3)3(NO2)3+3 NaCl

Decomposition and Stability

TCTNB decomposes through two primary pathways:

3.1. Thermal Decomposition

-

Gas Evolution : Releases nitrogen gas, converting to benzotrifuroxan .

-

Kinetics : First-order decomposition in m-xylene:

Temperature (°C) Half-Life 70 340 minutes 80 89 minutes 100 15 minutes

3.2. Solvent-Mediated Degradation

-

DMSO Interaction : Dissolved TCTNB undergoes substitution reactions with DMSO, forming hydroxylated derivatives (e.g., 2-hydroxy-4,6-dichloro-1,3,5-trinitrobenzene) .

-

Color Change : Solutions transition from colorless to yellow within 24 hours due to impurity formation .

Impurity Formation and Control

-

TACDNB : Generated during incomplete amination of TCTNB or its precursor 1,3,5,6-tetrachloro-2,4-dinitrobenzene .

-

Mitigation : Strict stoichiometric control of ammonia and reaction temperature minimizes byproducts .

Comparative Reactivity

Scientific Research Applications

1,2,3-Trichloro-4,5,6-trinitrobenzene has several scientific research applications, including:

Energetic Materials: It is used in the synthesis of high-energy materials due to its stability and high detonation velocity.

Pharmaceutical Intermediates: The compound serves as an intermediate in the synthesis of various pharmaceuticals.

Organic Electronics: It is used in the development of organic electronic materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 1,2,3-Trichloro-4,5,6-trinitrobenzene involves the interaction of its nitro and chlorine groups with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates, while the chlorine atoms can participate in substitution reactions. These interactions lead to the formation of various products that exhibit unique properties .

Comparison with Similar Compounds

1,3,5-Trichloro-2,4,6-trinitrobenzene: Similar in structure but differs in the position of chlorine and nitro groups.

1,3,5-Triamino-2,4,6-trinitrobenzene: Contains amino groups instead of chlorine atoms, making it more stable and less sensitive to impact.

Uniqueness: 1,2,3-Trichloro-4,5,6-trinitrobenzene is unique due to its specific arrangement of chlorine and nitro groups, which imparts distinct chemical and physical properties. Its high detonation velocity and stability make it a valuable compound in the field of energetic materials .

Properties

CAS No. |

28260-63-1 |

|---|---|

Molecular Formula |

C6Cl3N3O6 |

Molecular Weight |

316.4 g/mol |

IUPAC Name |

1,2,3-trichloro-4,5,6-trinitrobenzene |

InChI |

InChI=1S/C6Cl3N3O6/c7-1-2(8)4(10(13)14)6(12(17)18)5(3(1)9)11(15)16 |

InChI Key |

LQYCEPZHJMYYQE-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=C(C(=C1[N+](=O)[O-])Cl)Cl)Cl)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.